N-[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]-2-(morpholin-4-yl)-5-nitrobenzamide
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Overview
Description
N-[2-(4-METHOXYPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]-2-(MORPHOLIN-4-YL)-5-NITROBENZAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzotriazole core, which is a versatile scaffold in medicinal chemistry, and is substituted with methoxyphenyl, morpholinyl, and nitrobenzamide groups. These substitutions confer specific chemical properties and biological activities to the compound.
Preparation Methods
The synthesis of N-[2-(4-METHOXYPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]-2-(MORPHOLIN-4-YL)-5-NITROBENZAMIDE typically involves multi-step organic reactions. The synthetic route may start with the preparation of the benzotriazole core, followed by the introduction of the methoxyphenyl, morpholinyl, and nitrobenzamide groups through various chemical reactions. Common reagents and conditions used in these steps include:
Formation of Benzotriazole Core: This can be achieved by cyclization reactions involving ortho-substituted anilines and nitrous acid.
Substitution Reactions: Introduction of the methoxyphenyl group can be done through electrophilic aromatic substitution reactions.
Amide Formation: The nitrobenzamide group can be introduced via amide bond formation using coupling reagents like EDCI or DCC.
Morpholine Introduction: The morpholinyl group can be added through nucleophilic substitution reactions.
Industrial production methods may involve optimization of these steps to achieve higher yields and purity, often using automated synthesis equipment and stringent reaction control.
Chemical Reactions Analysis
N-[2-(4-METHOXYPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]-2-(MORPHOLIN-4-YL)-5-NITROBENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group, using reagents like hydrogen gas with a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings, introducing different substituents.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for hydrolysis. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[2-(4-METHOXYPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]-2-(MORPHOLIN-4-YL)-5-NITROBENZAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[2-(4-METHOXYPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]-2-(MORPHOLIN-4-YL)-5-NITROBENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, inhibiting or activating their functions. The benzotriazole core is known to interact with various biological macromolecules, potentially disrupting their normal activities. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the substituents on the compound.
Comparison with Similar Compounds
N-[2-(4-METHOXYPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]-2-(MORPHOLIN-4-YL)-5-NITROBENZAMIDE can be compared with other benzotriazole derivatives, such as:
N-[2-(4-METHOXYPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]-2-NAPHTHAMIDE: Similar structure but with a naphthamide group instead of morpholinyl and nitrobenzamide groups.
2-(2’-HYDROXY-5’-METHYLPHENYL)BENZOTRIAZOLE: Contains a hydroxy and methyl group, showing different chemical and biological properties.
4-(((4-METHOXYPHENYL)AMINO)METHYL)-N,N-DIMETHYLANILINE: Features a methoxyphenyl group but lacks the benzotriazole core.
The uniqueness of N-[2-(4-METHOXYPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]-2-(MORPHOLIN-4-YL)-5-NITROBENZAMIDE lies in its specific combination of substituents, which confer distinct chemical properties and potential biological activities.
Properties
Molecular Formula |
C24H22N6O5 |
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Molecular Weight |
474.5 g/mol |
IUPAC Name |
N-[2-(4-methoxyphenyl)benzotriazol-5-yl]-2-morpholin-4-yl-5-nitrobenzamide |
InChI |
InChI=1S/C24H22N6O5/c1-34-19-6-3-17(4-7-19)29-26-21-8-2-16(14-22(21)27-29)25-24(31)20-15-18(30(32)33)5-9-23(20)28-10-12-35-13-11-28/h2-9,14-15H,10-13H2,1H3,(H,25,31) |
InChI Key |
DROYPJSRXZNOIW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])N5CCOCC5 |
Origin of Product |
United States |
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